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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(E)-2-
phenylethenyl]phenol, also known as 2-hydroxystilbene. The information is compiled to assist

in the identification, characterization, and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-[(E)-2-
phenylethenyl]phenol and its close structural analog, 4-hydroxy-trans-stilbene. Data for the

exact compound is prioritized, and data from analogs are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data of 4-hydroxy-trans-stilbene (Analogous Compound)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.36 d 2H Aromatic protons

7.33 d 2H Aromatic protons

7.26-7.22 m 2H Aromatic protons

7.13-7.09 m 1H Aromatic proton

6.94 d 1H Vinylic proton

6.84 d 1H Vinylic proton

6.76 d 2H Aromatic protons

3.71 s 3H

Methoxy protons (in

methoxy-substituted

analog)

Note: Data is for a closely related analog. The spectrum of 2-[(E)-2-phenylethenyl]phenol is
expected to show characteristic signals for the ortho-substituted phenolic ring and the stilbene

moiety.

Table 2: ¹³C NMR Spectroscopic Data of 2-[(E)-2-phenylethenyl]phenol[1]
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Chemical Shift (δ) ppm Assignment

153.2 C-OH

137.4 C (quaternary)

130.9 CH (aromatic)

129.5 CH (vinylic)

128.8 CH (aromatic)

128.7 CH (aromatic)

127.8 CH (aromatic)

126.6 CH (aromatic)

124.9 C (quaternary)

121.2 CH (aromatic)

120.9 CH (vinylic)

115.8 CH (aromatic)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3550-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium
C-H stretch (aromatic and

vinylic)

~1600 Medium
C=C stretch (aromatic and

vinylic)

~1495 Medium C-C stretch (aromatic)

~1200 Strong C-O stretch (phenolic)

~965 Strong C-H bend (trans-vinylic)
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Note: These are expected characteristic absorption bands. Specific peak values for 2-[(E)-2-
phenylethenyl]phenol are not readily available.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

λmax Solvent Notes

296 nm, 305 nm 95% Ethanol

Data for trans-stilbene[2]. The

presence of the hydroxyl group

in 2-[(E)-2-

phenylethenyl]phenol is

expected to cause a

bathochromic (red) shift.

Table 5: Mass Spectrometry (MS) Data of 2-[(E)-2-phenylethenyl]phenol[1]

m/z Relative Intensity Assignment

196 High Molecular Ion [M]⁺

195 High [M-H]⁺

167 Medium [M-CHO]⁺

115 Medium Further fragmentation

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure

good contact.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded prior to the sample

measurement.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance value between 0.2 and 0.8 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g.,

200-400 nm). Use the pure solvent as a reference in the second beam.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization -

EI).

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or

Orbitrap).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For

fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio

(m/z) of the molecular ion and its fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
[(E)-2-phenylethenyl]phenol.

Spectroscopic analysis workflow for 2-[(E)-2-phenylethenyl]phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100126#spectroscopic-data-of-2-e-2-phenylethenyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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